
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyran ring substituted with a tert-butyl group and a trifluoromethanesulfonate group
Preparation Methods
The synthesis of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of a pyran derivative with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enol silyl ethers and other derivatives.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly reactive and can facilitate the formation of new bonds by reacting with nucleophiles. This reactivity is harnessed in various synthetic applications to create complex molecular structures.
Comparison with Similar Compounds
Similar compounds to 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate include:
tert-Butyldimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Functions as a strong activator for nucleophiles.
Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester: Used in similar synthetic applications.
These compounds share the trifluoromethanesulfonate group, which imparts high reactivity, but differ in their specific structures and applications
Properties
Molecular Formula |
C10H11F3O5S |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
(2-tert-butyl-6-oxopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O5S/c1-9(2,3)7-4-6(5-8(14)17-7)18-19(15,16)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
NKNOCLWNBNRXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)O1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


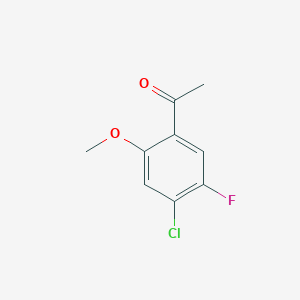
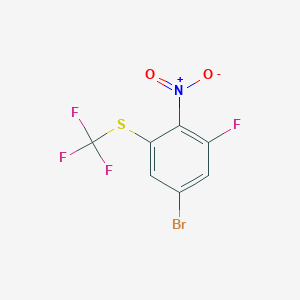

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)
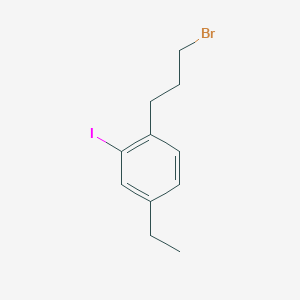
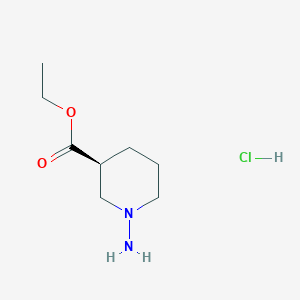
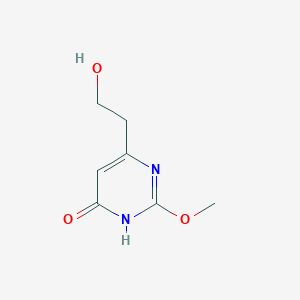


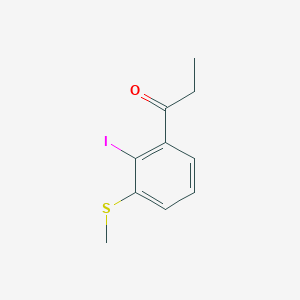

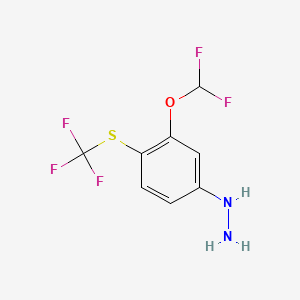
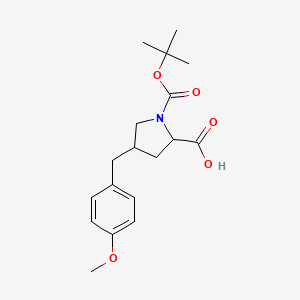
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
